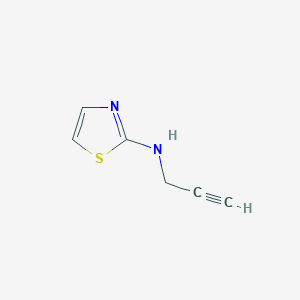

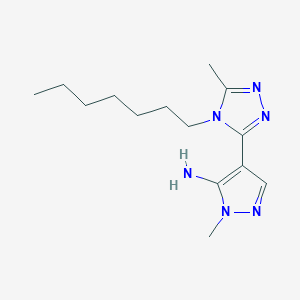

![molecular formula C20H22ClNO2 B2648487 (11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride CAS No. 2519517-78-1](/img/structure/B2648487.png)

(11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

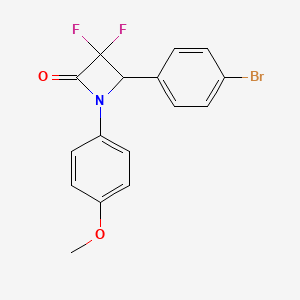

Olopatadine hydrochloride is a compound with the empirical formula C21H23NO3·HCl and a molecular weight of 373.87 . It is also known by other names such as AL-4943A, KW-4679, Opatanol, and Patanol .

Synthesis Analysis

The synthesis of Olopatadine hydrochloride involves a process where a compound of a certain formula is reacted in the presence of a palladium catalyst to provide a compound of another formula . The acid protecting group is then removed to provide the compound of Olopatadine and if desired, it can be transformed into its salts .Molecular Structure Analysis

The molecular structure of Olopatadine hydrochloride is represented by the formula C20H22ClNO2 . It has a double-bond stereo configuration .Physical And Chemical Properties Analysis

Olopatadine hydrochloride has a molecular weight of 373.87 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not specified in the available resources .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Structural Analysis

- Reactions and Interactions: The chemical (11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride exhibits unique reactivity patterns due to its structural features. For instance, research on related compounds, such as 8-Dimethylaminonaphthalene-1-carbaldehyde, shows that these compounds can undergo O-acylation and N-C bond formation under certain conditions, demonstrating the potential for creating salts through electron donation mechanisms similar to those seen in amides (Wannebroucq et al., 2016).

Synthesis and Chemical Properties

- Synthetic Approaches: Synthesis of compounds related to (11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride involves complex chemical reactions, such as the preparation of dibenz[b,e]oxepin-bovine serum albumin conjugate for radioimmunoassay purposes. This indicates the compound's utility in creating derivatives for scientific and diagnostic applications (Ohshima et al., 1992).

Degradation and Stability Studies

- Degradation Studies: The compound's stability and degradation patterns under various stress conditions have been a subject of research, providing insights into its chemical stability and potential degradation products. Such studies are crucial for understanding the compound's behavior in different environments and for the development of pharmaceuticals (Mahajan et al., 2012).

Application in Medicinal Chemistry

- Antiallergic Properties: Research has shown that derivatives of (11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde; hydrochloride possess potent antiallergic properties, highlighting its importance in the development of new antiallergic medications. This includes the synthesis and evaluation of various derivatives for their inhibitory effects on specific allergic reactions (Ohshima et al., 1992).

Eigenschaften

IUPAC Name |

(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2.ClH/c1-21(2)11-5-8-18-17-7-4-3-6-16(17)14-23-20-10-9-15(13-22)12-19(18)20;/h3-4,6-10,12-13H,5,11,14H2,1-2H3;1H/b18-8-; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKXOEGWLHVGEG-NOILCQHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)C=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)C=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2648407.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2648409.png)

![Thieno[3,2-b]pyridin-6-amine dihydrochloride](/img/structure/B2648415.png)

![1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2648422.png)

![3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2648424.png)